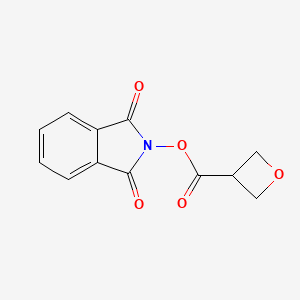
2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)butan-1-amine is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is often used as a building block in the synthesis of more complex molecules .
Vorbereitungsmethoden
The synthesis of 2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)butan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of succinic anhydride with aminoguanidine hydrochloride to form N-guanidinosuccinimide, which then reacts with various amines under microwave irradiation . This method is efficient for aliphatic amines but may require alternative pathways for less nucleophilic aromatic amines . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)butan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology and medicine, it has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines . Additionally, it is used in the development of antimicrobial agents due to its ability to form hydrogen bonds with biological receptors . In industry, it is utilized in the production of agrochemicals and materials with specific properties .
Wirkmechanismus
The mechanism of action of 2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)butan-1-amine involves its interaction with molecular targets and pathways within cells. The triazole ring allows the compound to form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity . In anticancer applications, it may inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)butan-1-amine include other 1,2,4-triazole derivatives such as fluconazole, flupoxam, and anastrozole . These compounds share the triazole ring structure but differ in their substituents and specific applications. For example, fluconazole is an antifungal agent, while anastrozole is used in the treatment of breast cancer .
Eigenschaften
Molekularformel |
C10H20N4 |
|---|---|
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)butan-1-amine |
InChI |
InChI=1S/C10H20N4/c1-4-6-8-12-10(14-13-8)9(11)7(3)5-2/h7,9H,4-6,11H2,1-3H3,(H,12,13,14) |
InChI-Schlüssel |
MQUPHBNYQGRYJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC(=NN1)C(C(C)CC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1R)-1-aminoethyl]-N,N-diethylaniline](/img/structure/B13525593.png)
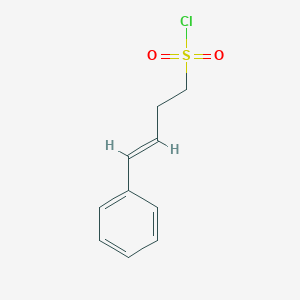
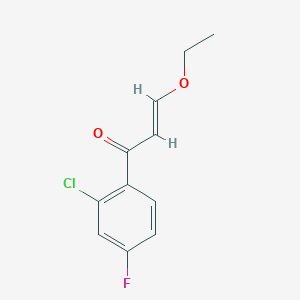

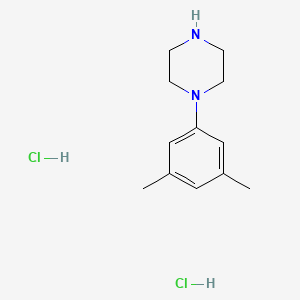
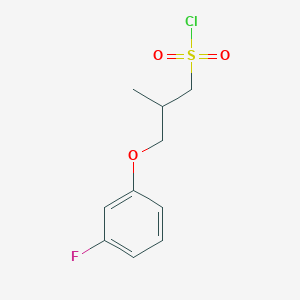
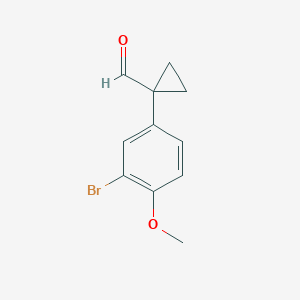
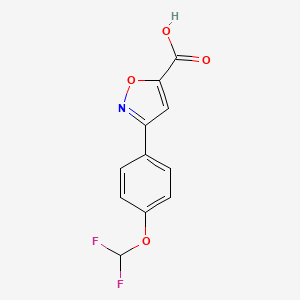
![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine](/img/structure/B13525656.png)
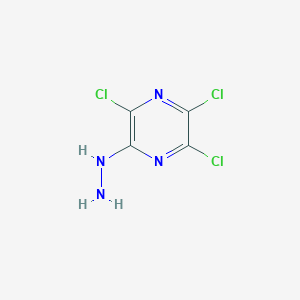
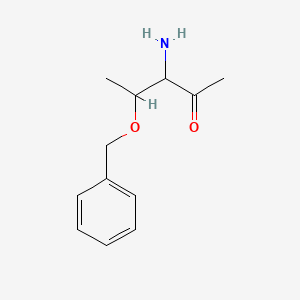
![1-Nitroso-4-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B13525667.png)
